(+/-)-Acetylcarnitine chloride (CAS 2504-11-2) is a racemic quaternary ammonium salt and a short-chain acylcarnitine derivative widely procured as a biochemical reagent, analytical standard, and bulk acetyl donor. Unlike the enantiopure L-isomer, which is exclusively biologically active in fatty acid transport, the racemic DL-form contains equal parts of the D- and L-enantiomers. It presents as a highly water-soluble, stable crystalline powder. In industrial and academic procurement, this compound is primarily selected for applications where enantiopurity is either unnecessary—such as in bulk acetyl-CoA regenerating systems—or explicitly required to be racemic, such as in the calibration of chiral chromatographic separations and the investigation of competitive translocase inhibition [1].
Generic substitution between (+/-)-acetylcarnitine chloride and its enantiopure counterpart, L-acetylcarnitine chloride, leads to catastrophic failures in both biological assays and analytical workflows. In live mitochondrial respiration models, substituting the L-isomer with the DL-racemate reverses the metabolic phenotype; the D-isomer competitively inhibits the acylcarnitine translocase system, resulting in marked suppression of oxygen consumption rather than the stimulation observed with the pure L-form [1]. Conversely, substituting the racemate with the L-isomer in chiral chromatography calibration eliminates the D-enantiomer peak, making it impossible to validate enantiomeric resolution. Furthermore, utilizing the highly purified L-isomer in cell-free acetyl-CoA regenerating systems unnecessarily inflates formulation costs, as the stereospecific enzymes (e.g., carnitine acetyltransferase) selectively utilize the L-fraction from the economical racemate without interference from the D-isomer[2].
In isolated mitochondrial respiration assays, the stereochemistry of the acetylcarnitine substrate dictates the metabolic response. Studies demonstrate that the application of 15 mM L-acetylcarnitine stimulates mitochondrial oxygen consumption by approximately 25%. In stark contrast, the application of 15 mM racemic (+/-)-acetylcarnitine markedly inhibits mitochondrial respiration, driven by the competitive inhibitory effect of the D-isomer on the mitochondrial acylcarnitine translocase system [1].
| Evidence Dimension | Effect on mitochondrial oxygen consumption |
| Target Compound Data | (+/-)-Acetylcarnitine chloride (15 mM) markedly inhibits respiration |
| Comparator Or Baseline | L-Acetylcarnitine chloride (15 mM) stimulates respiration by ~25% |
| Quantified Difference | Complete reversal of metabolic effect (stimulation vs. marked inhibition) |
| Conditions | Isolated mitochondrial respiration assay |
Buyers must strictly avoid the racemic compound for metabolic stimulation studies, but should specifically procure it when a competitive inhibitor of the acylcarnitine translocase is required.
(+/-)-Acetylcarnitine chloride is highly effective as a bulk acetyl donor in cell-free biochemical assays. In standard arylamine N-acetyltransferase (NAT1) activity assays, an acetyl-CoA regenerating system utilizes (+/-)-acetylcarnitine at a concentration of 5.4 mg/mL coupled with carnitine acetyltransferase (1 U/mL) to continuously regenerate acetyl-CoA [1]. Because the transferase enzyme selectively processes the L-enantiomer while the D-enantiomer remains an inert bystander, the racemate performs the required biochemical function without the cost premium associated with enantiopure L-acetylcarnitine.
| Evidence Dimension | Suitability in acetyl-CoA regeneration |
| Target Compound Data | (+/-)-Acetylcarnitine chloride functions effectively at 5.4 mg/mL as an acetyl donor |
| Comparator Or Baseline | L-Acetylcarnitine chloride (Enantiopure standard) |
| Quantified Difference | Equivalent enzymatic turnover of the L-fraction at a significantly lower bulk precursor cost |
| Conditions | Cell-free NAT1 enzyme assay buffer (pH 7.5) with carnitine acetyltransferase |
Procuring the racemic form for cell-free regenerating systems allows laboratories to maintain continuous enzymatic turnover while optimizing reagent budgets.
In analytical quality control, validating the enantiopurity of commercial L-carnitine and L-acetylcarnitine products requires a racemic baseline. (+/-)-Acetylcarnitine chloride provides the necessary 1:1 stoichiometric ratio of D- and L-enantiomers to establish baseline resolution and retention time markers in chiral HPLC and LC-MS/MS workflows (m/z 204.12 precursor) [1]. Pure L-acetylcarnitine cannot be used to verify column resolution capabilities because it lacks the secondary D-isomer peak required to calculate the resolution factor (Rs).
| Evidence Dimension | Chiral resolution calibration capability |
| Target Compound Data | (+/-)-Acetylcarnitine chloride yields two distinct enantiomeric peaks for Rs calculation |
| Comparator Or Baseline | L-Acetylcarnitine chloride yields a single peak |
| Quantified Difference | 100% difference in utility for establishing chiral resolution factors |
| Conditions | Chiral HPLC / LC-MS/MS method validation |
Analytical laboratories must procure the racemic standard to legally and scientifically validate the stereochemical purity of downstream L-acetylcarnitine products.
Due to its high water solubility and the stereoselectivity of carnitine acetyltransferase, (+/-)-acetylcarnitine chloride is the logical, cost-effective bulk acetyl donor for continuous acetyl-CoA regenerating systems in cell-free assays, such as those measuring N-acetyltransferase (NAT) activity [1].
As a perfect 1:1 racemic mixture, this compound is essential for analytical laboratories developing and validating chiral HPLC or LC-MS methods. It serves as the definitive reference standard to calculate resolution factors (Rs) and ensure the absence of the D-enantiomer in commercial L-acetylcarnitine formulations [2].
Because the D-isomer within the racemate acts as an inhibitor, (+/-)-acetylcarnitine chloride is specifically utilized in isolated mitochondrial studies where researchers intend to competitively block the acylcarnitine translocase system and suppress lipid-driven mitochondrial respiration[3].
Irritant